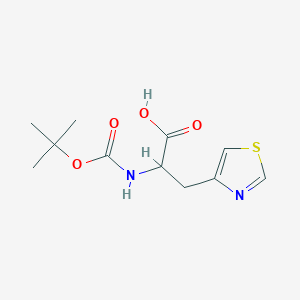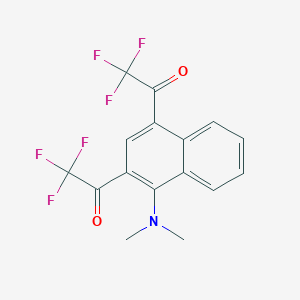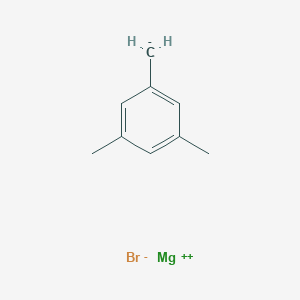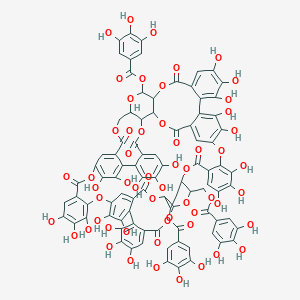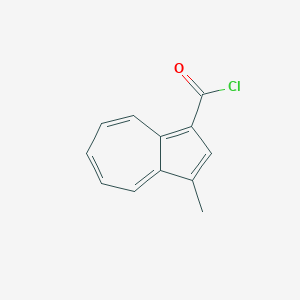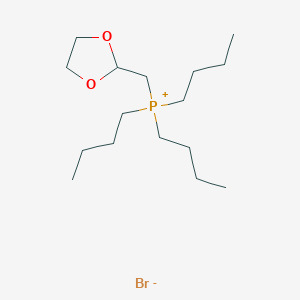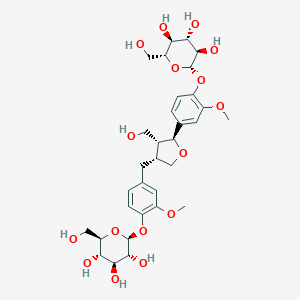
克莱马斯丁 B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of Clemastanin B involves complex biochemical processes in plants, particularly in Isatis indigotica. While specific synthetic pathways for laboratory synthesis of Clemastanin B are not detailed in the available literature, the compound has been isolated and purified from Radix Isatidis using high-speed counter-current chromatography (HSCCC), highlighting the methods for obtaining Clemastanin B from natural sources rather than synthesizing it in a laboratory setting (Peng, Fan, & Wu, 2005).
Molecular Structure Analysis
Clemastanin B's molecular structure is characterized by its lignan skeleton, which includes two phenylpropanoid units connected by a β-β' bond, forming a dimeric structure. This structure is significant for its biological activity, particularly its interaction with viral proteins and inhibition of viral replication processes in infected cells. The molecular structure elucidation is typically achieved through spectroscopic methods such as IR, MS, 1H NMR, and 13C NMR, which confirm its complex dimeric lignan structure.
Chemical Reactions and Properties
Clemastanin B's chemical reactions primarily involve its interactions with viral particles and cellular mechanisms. It has been shown to inhibit the replication of various influenza viruses by targeting viral endocytosis, uncoating, or ribonucleoprotein (RNP) export from the nucleus. These actions suggest that Clemastanin B interacts with specific viral or cellular components, although the exact chemical reactions at the molecular level require further investigation to fully understand (Yang et al., 2013).
Physical Properties Analysis
The physical properties of Clemastanin B, such as solubility, melting point, and stability, are crucial for its formulation and delivery as an antiviral agent. While specific details on these properties are sparse in the provided documents, the compound's solubility in water and organic solvents would significantly affect its bioavailability and therapeutic efficacy. These properties are typically investigated through experimental studies focusing on the compound's pharmacokinetic profile.
Chemical Properties Analysis
Clemastanin B's chemical properties, including its reactivity, stability under various conditions, and interactions with other chemical entities, are fundamental to understanding its therapeutic potential and mechanisms of action. The compound's stability, particularly in biological matrices, and its reactivity towards other compounds, such as potential drug partners or cellular components, would influence its effectiveness as an antiviral agent. Detailed chemical property analysis requires comprehensive in vitro and in vivo studies.
科学研究应用
抗病毒研究
克莱马斯丁 B 已被确定具有有效的抗病毒活性。它对甲型和乙型流感病毒特别有效。 该化合物抑制病毒复制并阻断病毒附着,使其成为开发新型抗病毒药物的有希望的候选药物 .
抗炎研究
该化合物还表现出显著的抗炎特性。它可用于药理学研究,以探索治疗炎症性疾病的新方法。 其在减少炎症方面的作用机制可以为更有针对性的治疗方法提供见解 .
抗氧化机制探索
This compound 具有抗氧化能力,这对于保护细胞免受氧化应激至关重要。 对其抗氧化机制的研究可以导致开发出能够减轻各种疾病中的氧化损伤的补充剂或药物 .
代谢组学
在代谢组学中,this compound 可用作参考化合物来研究代谢途径。 其在生物系统中的存在和转化可以帮助理解健康和疾病中涉及的代谢过程 .
植物化学分析
作为从植物中提取的天然产物,this compound 用于植物化学研究,以鉴定和定量植物来源的化合物。 这可以帮助发现具有潜在治疗效果的新型天然产物 .
化合物筛选库
This compound 被纳入药物发现的化合物筛选库。 研究人员可以针对各种生物目标筛选该化合物,以确定药物开发的潜在先导化合物 .
保健品开发
由于其促进健康的作用,this compound 可以被用于保健品的开发。 将其添加到膳食补充剂中可以提供健康益处并预防某些疾病 .
制药研究
最后,this compound 的生物活性使其成为制药研究的关注对象。 可以对其治疗潜力进行研究,并有可能开发成药物 .
作用机制
Target of Action
Clemastanin B, a lignin, primarily targets the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, particularly in allergic reactions .
Mode of Action
Clemastanin B acts as a selective histamine H1 antagonist . It binds to the histamine H1 receptor, blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms brought on by histamine . Additionally, Clemastanin B targets viral endocytosis, uncoating, or ribonucleoprotein (RNP) export from the nucleus .
Biochemical Pathways
The biochemical pathways affected by Clemastanin B are primarily related to its antihistamine and antiviral activities. By antagonizing the histamine H1 receptor, Clemastanin B can inhibit various physiological effects of histamine, including increased capillary permeability and dilation, the formation of edema, and gastrointestinal and respiratory smooth muscle constriction . In terms of its antiviral activity, Clemastanin B inhibits virus multiplication, prophylaxis, and blocks virus attachment .
Pharmacokinetics
Clemastine is rapidly and nearly completely absorbed, with a distribution volume of around 800 L . It undergoes hepatic metabolism via unidentified enzymes and has a significant first-pass effect . About 42% of the drug is excreted in the urine as metabolites . The elimination half-life is approximately 21 hours .
Result of Action
The molecular and cellular effects of Clemastanin B’s action are primarily related to its antihistamine and antiviral activities. As an antihistamine, Clemastanin B can provide temporary relief from symptoms associated with allergic reactions . As an antiviral agent, Clemastanin B has been shown to inhibit different subtypes of human and avian influenza viruses at different magnitudes of activity . It also results in nucleoprotein (NP) distribution in the nuclei in MDCK cells .
属性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[[(3R,4R,5S)-4-(hydroxymethyl)-5-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)45-31-28(40)26(38)24(36)22(11-34)47-31)7-16-13-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(12-35)48-32/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLWZMSRSJTRHJ-NCIRKIHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the main sources of Clemastanin B?
A1: Clemastanin B is a lignan glycoside primarily found in the roots of Isatis indigotica, also known as woad root [, , , , , , , ]. It has also been isolated from other plant species like Clematis stans [] and Stellera chamaejasme [].
Q2: What is the chemical structure of Clemastanin B?
A2: Clemastanin B is a bis-glucoside of (+)-lariciresinol. Its chemical structure consists of two β-D-glucopyranoside units linked to the (+)-lariciresinol aglycone at the 4 and 4' positions [].
Q3: What analytical techniques are commonly used to identify and quantify Clemastanin B?
A3: Researchers often employ techniques like High-Performance Liquid Chromatography (HPLC) coupled with a Photo-Diode Array Detector (DAD) or UV spectrophotometry to quantify Clemastanin B [, , , ]. Additionally, structural elucidation relies on spectroscopic methods like Infrared Radiation (IR), Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy [].
Q4: What are the reported biological activities of Clemastanin B?
A4: Clemastanin B has shown promising in vitro antiviral activity against various influenza virus subtypes, including human (H1N1, H3N2, and influenza B) and avian influenza viruses (H6N2, H7N3, H9N2) [].
Q5: How does Clemastanin B exert its antiviral effects against influenza viruses?
A5: While the exact antiviral mechanism of Clemastanin B is not fully understood, studies suggest it might interfere with viral endocytosis, uncoating, or the export of viral ribonucleoprotein (RNP) from the nucleus []. Research also indicates it might inhibit viral attachment and multiplication [].
Q6: Are there any studies on the development of resistance to Clemastanin B in viruses?
A6: Research suggests that Clemastanin B treatment does not easily lead to the emergence of drug resistance in influenza viruses [].
Q7: What are the traditional medicinal uses of Isatis indigotica root, the primary source of Clemastanin B?
A7: Isatis indigotica root, also known as Radix Isatidis in Traditional Chinese Medicine, has been used for centuries to clear heat, detoxify, and treat various ailments, including bacterial and viral infections [].
Q8: Has Clemastanin B been isolated from other parts of the Isatis indigotica plant?
A8: While Clemastanin B is primarily found in the roots of Isatis indigotica, one study mentions its presence in an antiviral extract derived from both the roots and leaves of the plant [].
Q9: Are there specific extraction methods optimized for obtaining Clemastanin B from plant material?
A9: Yes, several methods have been investigated for efficient Clemastanin B extraction. These include ultrasound-assisted extraction (UAE) coupled with solid phase extraction (SPE) [], microwave extraction [], and the use of macroporous resins like D101 for enrichment and purification [].
Q10: Have there been attempts to optimize the extraction of Clemastanin B specifically?
A10: Yes, researchers have explored optimizing Clemastanin B extraction using various parameters like solvent type, extraction time, and temperature. For instance, one study found that UAE with 80% methanol, 45 minutes extraction time, a 20:1 solvent to solid ratio, and a temperature of 60°C yielded satisfactory results [].
Q11: Are there established methods for separating and purifying Clemastanin B from other compounds present in plant extracts?
A11: Researchers have successfully used techniques like medium-pressure liquid chromatography (MPLC), high-speed counter-current chromatography (HSCCC), and preparative high-performance liquid chromatography (pre-HPLC) to isolate and purify Clemastanin B from Isatis indigotica extracts [, ].
Q12: Is there any research on the potential synergistic effects of Clemastanin B with other compounds found in Isatis indigotica?
A12: While specific studies on the synergistic effects of Clemastanin B with other Isatis indigotica constituents are limited, one research paper highlights the potential for synergistic antiviral activity based on the concept of “pharmacy superposition" []. This theory suggests that compounds with similar structures might act on the same targets, leading to enhanced effects.
Q13: Have any studies investigated the impact of Clemastanin B on human cells or animal models?
A13: While the provided research highlights the in vitro antiviral activity of Clemastanin B, there is no mention of studies evaluating its effects on human cells or in animal models.
Q14: Are there any known potential applications of Clemastanin B in pharmaceutical formulations?
A14: While research on Clemastanin B is ongoing, its in vitro antiviral activity suggests potential applications in developing antiviral agents. One study mentions its potential use in oral and non-oral antiviral formulations [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

